molecular formula C16H17F2N B12846885 (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine

(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine

Cat. No.: B12846885
M. Wt: 261.31 g/mol
InChI Key: JFBUPTFKLMWNFJ-RYUDHWBXSA-N
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Description

(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine is a chiral amine featuring a 3,5-difluorophenyl group and an (S)-1-phenylethylamine moiety. The compound’s enantiopure synthesis often leverages dynamic kinetic resolution (DKR) or sulfinamide intermediates, achieving yields of ~15% in multi-step processes .

Properties

Molecular Formula

C16H17F2N

Molecular Weight

261.31 g/mol

IUPAC Name

(1S)-N-[(1S)-1-(3,5-difluorophenyl)ethyl]-1-phenylethanamine

InChI

InChI=1S/C16H17F2N/c1-11(13-6-4-3-5-7-13)19-12(2)14-8-15(17)10-16(18)9-14/h3-12,19H,1-2H3/t11-,12-/m0/s1

InChI Key

JFBUPTFKLMWNFJ-RYUDHWBXSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC(=CC(=C2)F)F

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

Reductive amination is a common method for synthesizing chiral amines such as (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine. This involves the reaction of a 3,5-difluorophenyl-substituted ketone or aldehyde with (S)-1-phenylethylamine under reducing conditions.

  • The ketone or aldehyde intermediate is first reacted with the chiral amine to form an imine or iminium ion.
  • Reduction is then carried out using agents such as sodium cyanoborohydride or hydrogenation catalysts to yield the chiral amine.
  • This method preserves the stereochemistry of the chiral amine and allows for high enantiomeric excess.

Asymmetric Synthesis Using Chiral Auxiliaries

A more controlled stereoselective synthesis involves the use of chiral auxiliaries such as (S)-tert-butanesulfinamide:

  • The aldehyde intermediate derived from 3,5-difluorophenyl precursors is condensed with (S)-tert-butanesulfinamide to form a chiral sulfinyl imine.
  • Nucleophilic addition to this imine with organometallic reagents or other nucleophiles leads to the formation of the desired chiral amine intermediate.
  • Subsequent deprotection of the sulfinamide group under acidic conditions yields the free amine with high stereochemical purity.

This method is well-documented for producing enantiomerically enriched amines and is supported by X-ray crystallographic confirmation of stereochemistry.

Modular Coupling and Protection Strategies

In complex synthetic schemes, modular synthesis involving coupling reactions is employed:

  • Protected amine intermediates (e.g., Boc-protected) are coupled with fluorinated aromatic components via palladium-catalyzed cross-coupling reactions such as Sonogashira or Suzuki couplings.
  • After coupling, protecting groups are removed under acidic conditions to yield the free amine.
  • Peptide coupling agents like HATU are used for final amide bond formation when applicable.

This approach allows for the assembly of multifunctional molecules with precise stereochemical control.

Nucleophilic Aromatic Substitution on Fluorinated Aromatics

The introduction of the amine group onto the 3,5-difluorophenyl ring can be achieved via nucleophilic aromatic substitution:

  • Starting from fluorinated benzaldehydes or benzyl alcohols, intermediates are converted to nitriles or other activated species.
  • Nucleophilic substitution with amines or hydrazines followed by cyclization or further functionalization yields the desired amine-substituted aromatic compounds.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Advantages Challenges Typical Yield (%) Enantiomeric Purity
Reductive Amination Imine formation + reduction Simple, scalable Requires careful control of reduction conditions 70-90 >95%
Asymmetric Synthesis with Chiral Auxiliaries Condensation with sulfinamide + nucleophilic addition + deprotection High stereoselectivity, well-established Multi-step, requires chiral auxiliaries 60-85 >98%
Modular Coupling & Protection Cross-coupling + protection/deprotection Versatile for complex molecules Requires multiple steps and catalysts 65-90 >95%
Nucleophilic Aromatic Substitution Substitution on fluorinated aromatics Efficient for aromatic core construction Limited to activated aromatic systems 70-85 Not applicable

Research Findings and Optimization Notes

  • The use of (S)-tert-butanesulfinamide as a chiral auxiliary has been confirmed by single crystal X-ray diffraction to reliably produce the (S)-enantiomer of the amine with high stereochemical fidelity.
  • Reductive amination conditions must be optimized to avoid racemization; mild reducing agents and controlled temperatures are preferred.
  • Solvent choice impacts yield and stereoselectivity; polar aprotic solvents such as THF or DCM are commonly used.
  • Protection strategies (e.g., Boc protection) facilitate purification and handling of intermediates, improving overall synthetic efficiency.
  • Recent studies have demonstrated that water as a solvent in some amination reactions can enhance yields and reduce environmental impact, though this is substrate-dependent.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

    Substitution: Halogenating agents or nucleophiles such as sodium azide or alkyl halides are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups such as azides, alkyl groups, or halogens.

Scientific Research Applications

(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study the mechanisms of action of various biological processes.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Structural Features Molecular Weight (g/mol) Synthetic Yield/Key Step Application/Key Findings References
(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine (Target) 3,5-Difluorophenyl; (S)-1-phenylethylamine 292.3 (base) ~15% (7-step synthesis) Intermediate for antiviral drugs; chiral resolution via DKR
(S)-1-(3-(Trifluoromethyl)phenyl)ethan-1-amine hydrochloride (Compound 55.1) 3-Trifluoromethylphenyl; ethylamine backbone 209.6 Substituted benzaldehyde route Not specified; demonstrates substituent flexibility in aryl groups
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine 3,5-Bis(trifluoromethyl)phenyl; (S)-1-phenylethylamine 432.4 (base) Patent-based synthesis Higher lipophilicity; potential enhanced metabolic stability
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-((S)-1-phenylethyl)ethan-1-amine Enantiomeric bis(trifluoromethyl) variant 432.4 (base) Commercial synthesis Cinacalcet isomer; highlights stereochemical impact on receptor binding
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine (23b) 3,6-Dibromopyridinyl; 3,5-difluorophenyl 428.5 (HCl salt) Multi-step resolution Anti-HIV intermediate; bromopyridine enhances halogen bonding in capsid interactions
BPN-15606 (Compound 1, GSM) 4-Fluorophenyl; imidazolyl-pyridazine backbone 484.5 Patent-based synthesis Gamma-secretase modulator; fluorophenyl improves potency vs. trifluoromethyl derivatives

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: The 3,5-difluorophenyl group in the target compound balances lipophilicity and electronic effects, favoring interactions with hydrophobic pockets in biological targets . Bromine atoms in the pyridinyl analog (23b) introduce steric bulk and halogen bonding capabilities, critical for HIV capsid protein binding .

Stereochemical Influences

  • Enantiomeric purity is crucial: The (S,S)-configuration in the target compound ensures optimal spatial alignment for chiral recognition in drug intermediates .
  • The (R)-isomer of the bis(trifluoromethyl) analog () serves as a Cinacalcet impurity, underscoring the pharmacological importance of stereochemistry .

Biological Activity

(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine, a chiral compound, has garnered attention in pharmacological research due to its potential biological activities. The compound is characterized by its unique structural features, which may influence its interaction with biological targets, leading to various therapeutic applications.

The compound's IUPAC name is (1S)-N-[(1S)-1-(3,5-difluorophenyl)ethyl]-1-phenylethanamine. Its molecular formula is C16H17F2NC_{16}H_{17}F_2N, and it has a molar mass of approximately 275.31 g/mol. The presence of difluorophenyl and phenylethyl groups contributes to its distinct pharmacological profile.

The biological activity of (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine is primarily attributed to its ability to interact with specific receptors and enzymes. These interactions can modulate various signaling pathways within cells, leading to changes in cellular functions such as proliferation, apoptosis, and differentiation. The compound's mechanism may involve:

  • Receptor Binding : Acting as a ligand for specific receptors.
  • Enzyme Inhibition : Modulating the activity of enzymes involved in metabolic pathways.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have explored the antimicrobial properties of related compounds within the same chemical family. For instance, derivatives have shown significant activity against various bacterial strains, suggesting that (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine could exhibit similar effects through structural analogies.

Antitumor Activity

Preliminary investigations into the antitumor efficacy of related compounds suggest that (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine may have potential against malignant melanoma. Compounds with similar structures have demonstrated half-maximal inhibitory concentrations (IC50) in the low micromolar range against melanoma cell lines, indicating a promising avenue for further research.

CompoundCell LineIC50 (μM)
Compound AUACC-621.85
Compound BM140.76
(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amineTBDTBD

Cardiovascular Safety Profile

A significant advantage of this compound is its lack of cardiotoxicity as indicated by hERG channel inhibition studies. Compounds within this structural class have shown no significant hERG inhibition (pIC50 < 4.3), which is crucial for drug safety profiles.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine and its analogs:

Study 1: Synthesis and In Vitro Evaluation

A study synthesized several derivatives of the compound and evaluated their biological activity against specific cancer cell lines. The results indicated that modifications in the phenyl ring significantly affected the compounds' cytotoxicity profiles.

Study 2: Structure–Activity Relationship (SAR)

Research on SAR highlighted that electron-donating groups on the phenyl moiety enhanced antitumor activity. This suggests that optimizing substituents on the aromatic rings could lead to more potent derivatives.

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